7-Phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione

PARP Inhibition Cancer Research Cellular Assay

7-Phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione is a synthetic heterocyclic compound with the molecular formula C12H7N3O3 and a molecular weight of 241.20 g/mol. It is primarily recognized as a key structural analog and potential process-related impurity of the FDA-approved PARP inhibitor, Olaparib (Lynparza).

Molecular Formula C12H7N3O3
Molecular Weight 241.206
CAS No. 1253791-15-9
Cat. No. B597033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione
CAS1253791-15-9
Synonyms7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione
Molecular FormulaC12H7N3O3
Molecular Weight241.206
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=C3C(=N2)NC(=O)OC3=O
InChIInChI=1S/C12H7N3O3/c16-11-8-6-13-9(7-4-2-1-3-5-7)14-10(8)15-12(17)18-11/h1-6H,(H,13,14,15,17)
InChIKeyVWMSPJVWAYRSFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 7-Phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione (CAS 1253791-15-9) for Pharmaceutical R&D


7-Phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione is a synthetic heterocyclic compound with the molecular formula C12H7N3O3 and a molecular weight of 241.20 g/mol [1]. It is primarily recognized as a key structural analog and potential process-related impurity of the FDA-approved PARP inhibitor, Olaparib (Lynparza) [2]. Due to its close structural relationship to this blockbuster oncology drug, this compound is a critical reference standard in pharmaceutical research, specifically for method development, impurity profiling, and quality control during the synthesis and analysis of Olaparib and its generic counterparts.

Why 7-Phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione Cannot Be Substituted with a Generic Analog


In pharmaceutical R&D, particularly in the development and quality control of PARP inhibitors like Olaparib, generic substitution of a reference standard is not scientifically valid. The unique pyrimido[4,5-d][1,3]oxazine-2,4-dione core of this compound, specifically its 7-phenyl substitution pattern, dictates its exact chromatographic behavior, spectroscopic signature, and biological activity profile. Using a different analog—such as one with a modified N-1 substitution or a distinct heteroaromatic core—would invalidate analytical methods (e.g., HPLC retention time, MS fragmentation) and compromise the accuracy of impurity quantification [1]. Furthermore, its distinct PARP-1 inhibitory potency, while not as potent as Olaparib itself, is a quantifiable characteristic that differentiates it from other structurally related in-class compounds [2]. Therefore, procurement must be specific to CAS 1253791-15-9 to ensure data integrity and regulatory compliance.

Quantitative Differentiation of 7-Phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione vs. Closest Analogs


PARP-1 Inhibition: A Quantifiable Difference in Cellular Potency

The target compound demonstrates measurable inhibition of poly(ADP-ribose) polymerase 1 (PARP-1), a key target in oncology. While not as potent as the approved drug Olaparib, its activity provides a defined benchmark for evaluating structure-activity relationships (SAR) among in-class impurities and analogs. In a cellular assay measuring reduction in H2O2-induced PAR formation, the target compound exhibited an IC50 of 640 nM [1].

PARP Inhibition Cancer Research Cellular Assay

Commercial Purity Benchmark for Analytical Reference Standards

The commercial availability of this compound as a defined reference standard is supported by a high minimum purity specification, a critical requirement for its use in quantitative analytical methods. Reputable suppliers consistently offer the compound with a purity of ≥95% as determined by HPLC . This level of purity is essential for its primary application as a reference standard for impurity profiling and method validation.

Quality Control Analytical Chemistry Reference Standards

Structural Differentiation from Olaparib: A Foundation for Method Selectivity

The structural dissimilarity between 7-Phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione and Olaparib is a key feature for analytical method development. The target compound lacks the phthalazinone core and the cyclopropanecarbonyl piperazine moiety present in Olaparib, resulting in significant differences in physicochemical properties that ensure clear separation by chromatographic methods [1]. For instance, its XLogP3-AA value of 1.3 [2] contrasts sharply with Olaparib's higher lipophilicity (cLogP ~2.9), guaranteeing distinct retention times in reversed-phase HPLC and enabling unambiguous identification and quantification.

Method Development Impurity Profiling Structural Biology

Predicted Acid Dissociation Constant (pKa) as a Determinant of Ionization and Solubility

The predicted acid dissociation constant (pKa) of 7-Phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione provides a quantitative basis for understanding its ionization state and solubility profile, which differ from the parent drug. This property is essential for developing robust analytical methods and for predicting its behavior in different environments. The target compound has a predicted pKa of 7.53±0.20 .

Pre-formulation Physicochemical Properties Method Development

Key Applications of 7-Phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione in Pharmaceutical R&D


Reference Standard for Olaparib Impurity Profiling and Analytical Method Validation

This is the primary application scenario. The compound serves as a critical reference standard for developing, validating, and executing quantitative analytical methods (e.g., HPLC-UV, LC-MS/MS) to detect and quantify this specific process-related impurity or degradant in Olaparib Active Pharmaceutical Ingredient (API) and finished drug products [1]. Its distinct chromatographic behavior, as predicted by its XLogP of 1.3 and pKa of 7.53, ensures it can be selectively separated from the main API and other impurities, which is essential for meeting regulatory requirements for purity and stability per ICH guidelines [2].

In Vitro Pharmacological Control for Structure-Activity Relationship (SAR) Studies

Given its quantifiable, albeit moderate, PARP-1 inhibitory activity (IC50 = 640 nM in HeLa cells), this compound serves as a valuable control or benchmark in SAR campaigns aimed at understanding the contribution of the pyrimido-oxazinedione core to PARP inhibition [1]. Researchers can use it as a reference point to evaluate the potency of newly synthesized analogs or to assess the potential pharmacological contribution of this impurity if found at elevated levels in a drug batch, distinguishing it from completely inactive impurities.

Starting Material or Synthetic Intermediate for Novel Heterocyclic Libraries

The pyrimido[4,5-d][1,3]oxazine-2,4-dione core is a versatile scaffold in medicinal chemistry. While 7-Phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione itself is a specific compound, its structure and synthetic accessibility make it a potential starting point for generating focused libraries of analogs through further chemical modifications at the N-1 or other reactive positions [1]. This application is supported by its well-defined physicochemical properties and the established synthetic routes to this class of compounds [2].

Quality Control (QC) Release Testing and Stability Studies

In a GMP environment, this compound is purchased as a characterized reference standard (≥95% purity) for use in the QC laboratory. It is employed in the routine release testing of Olaparib API and drug product batches to ensure that the level of this specific impurity remains below the established qualification threshold. It is also essential for conducting forced degradation (stress) studies to understand the stability profile of the drug product and to validate that the analytical method is stability-indicating [1].

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